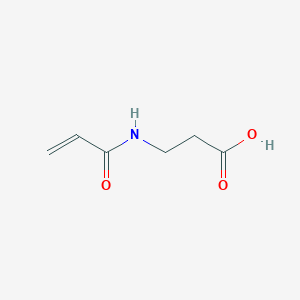

N-acryloyl-beta-alanine

Description

Contextualization within Amino Acid-Based Monomer Chemistry

Amino acid-based polymers represent a compelling class of materials due to their inherent biocompatibility, biodegradability, and structural diversity. tandfonline.comrsc.org These polymers can be broadly categorized into poly(amino acid)s, which have a peptide-like backbone, and non-peptide amino acid-based polymers, where the amino acid is incorporated as a pendant group or within a modified backbone. tandfonline.com N-acryloyl-beta-alanine falls into the latter category, where the amino acid β-alanine is N-acylated with an acryloyl group, creating a polymerizable monomer.

The use of amino acids as building blocks for synthetic polymers allows for the introduction of specific functionalities, such as chirality, charged groups (carboxylic acids, amines), and hydrophobic or hydrophilic side chains. tandfonline.comacs.org This functional diversity is crucial for creating materials with targeted interactions with biological systems or for developing "smart" polymers that respond to environmental stimuli. researchgate.netdoe.gov For instance, the carboxylic acid group in this compound can participate in hydrogen bonding and electrostatic interactions, influencing the polymer's solubility, swelling behavior, and ability to complex with metal ions or other molecules. rsc.orgrsc.org

The synthesis of N-acryloyl amino acid monomers is typically achieved by reacting an amino acid or its ester derivative with acryloyl chloride. acs.orgrsc.org This straightforward synthetic route allows for the creation of a wide library of monomers from various natural and synthetic amino acids, each imparting unique characteristics to the resulting polymer. rsc.orgrsc.org

Significance of Acrylamide (B121943) Monomers in Polymer Synthesis

Acrylamide and its derivatives are highly valued monomers in polymer synthesis due to their high reactivity in free-radical polymerization and the water-solubility of the resulting polymers. acs.orgresearchgate.net Polyacrylamides are widely used in various industrial applications, including as flocculants in water treatment, in the paper industry, and for enhanced oil recovery. acs.orgmdpi.com

In the realm of advanced materials, acrylamide-based monomers are foundational for the creation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.comfujifilm.com The properties of these hydrogels can be finely tuned by copolymerizing acrylamide with functional monomers like this compound. The incorporation of such monomers can introduce stimuli-responsive behavior, allowing the hydrogel to change its properties in response to changes in pH, temperature, or ionic strength. researchgate.netkoreascience.kr

Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of acrylamide-type monomers. rsc.orgresearchgate.net These methods allow for precise control over the polymer's molecular weight, architecture (e.g., block copolymers, star polymers), and functionality, which is essential for developing materials for high-tech applications like drug delivery and tissue engineering. rsc.orgresearchgate.net

Overview of the this compound Monomer within Biomimetic Polymer Research

Biomimetic polymer research aims to create synthetic materials that mimic the structure and function of biological macromolecules like proteins and polysaccharides. researchgate.netresearchgate.net this compound is a prime example of a monomer used in this field because it incorporates a component of a natural biological system, β-alanine. This imparts a degree of biocompatibility and potential biodegradability to the resulting polymers. tandfonline.com

The presence of the β-alanine moiety makes polymers derived from this compound particularly interesting for biomedical applications. These polymers can exhibit "smart" behaviors, such as pH- and temperature-responsiveness, which are critical for applications like controlled drug release systems and injectable hydrogels. researchgate.netresearchgate.net For example, hydrogels based on N-acryloyl amino acids can be designed to swell and release a therapeutic agent in response to the specific pH environment of a target tissue. nih.gov

Furthermore, the incorporation of amino acids can introduce chirality into the polymer structure, which can be exploited for applications in chiral recognition and separation. publish.csiro.au The self-assembly of these biomimetic polymers into well-defined nanostructures, such as micelles and vesicles, is another area of active research, with potential applications in nanotechnology and nanomedicine. researchgate.net The combination of the robust, well-understood chemistry of acrylamides with the biological functionality of amino acids makes this compound and related monomers powerful tools in the development of the next generation of advanced, bio-inspired materials. rsc.orgrsc.org

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H9NO3 |

| Molar Mass | 143.14 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Key Research Findings on Poly(this compound) and Related Copolymers

| Research Focus | Key Findings | References |

| Controlled Polymerization | Well-defined polymers of acryloyl beta-alanine (B559535) (ABA) can be synthesized via Atom Transfer Radical Polymerization (ATRP) in aqueous media, achieving high yields and narrow molecular weight distributions. | researchgate.net |

| Hydrogel Formation | Copolymers of N-acryloyl-alanine and stearyl acrylate (B77674) form tough, chiral, and shape-memory hydrogels through hydrophobic associations. | rsc.org |

| Stimuli-Responsiveness | Polymers containing N-acryloyl amino acids exhibit stimuli-responsive behavior, with their properties changing in response to pH and temperature. | researchgate.netresearchgate.net |

| Biomedical Applications | Hydrogels based on N-acryloyl amino acids are investigated for controlled drug release and as flexible wearable sensors due to their biocompatibility and tunable mechanical properties. | rsc.orgkoreascience.kr |

| Chiroptical Properties | Homopolymers and block copolymers synthesized from enantiomeric N-acryloyl-alanine monomers display distinct chiroptical activity. | researchgate.netpublish.csiro.au |

Structure

3D Structure

Properties

CAS No. |

16753-07-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-(prop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-5(8)7-4-3-6(9)10/h2H,1,3-4H2,(H,7,8)(H,9,10) |

InChI Key |

YVAQHFNMILVVNE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Acryloyl Beta Alanine

Direct Acrylation of Beta-Alanine (B559535)

The most common and direct method for synthesizing N-acryloyl-beta-alanine involves the acylation of the amino group of beta-alanine with an acryloyl group. This is typically achieved through a nucleophilic acyl substitution reaction.

Nucleophilic Substitution Reactions with Acryloyl Halides

The reaction of beta-alanine with an acryloyl halide, such as acryloyl chloride, is a well-established method for the synthesis of this compound. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. byjus.comwikipedia.orgquora.com In this reaction, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride. The subsequent loss of a chloride ion results in the formation of the this compound product.

The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521), which serves two main purposes. Firstly, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial as the presence of acid can protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. Secondly, the base helps to maintain an alkaline pH, which can enhance the nucleophilicity of the amino group. byjus.comquora.com

The general mechanism for the Schotten-Baumann reaction can be summarized in the following steps:

The nucleophilic nitrogen atom of beta-alanine attacks the carbonyl carbon of acryloyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

A proton is removed from the nitrogen atom by the base, yielding the final amide product. byjus.com

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often adjusted include temperature, pH, stoichiometry of reactants, and the choice of solvent.

The reaction is often carried out in a two-phase solvent system, consisting of an aqueous phase and an organic phase. wikipedia.org The beta-alanine is dissolved in the aqueous phase, often with the base, while the acryloyl chloride is dissolved in an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org This biphasic system helps to control the reaction rate and minimize side reactions, such as the hydrolysis of the acryloyl chloride.

Temperature control is also critical. The reaction is typically carried out at low temperatures, often between 0 and 5°C, to minimize the hydrolysis of the acryloyl chloride and to control the exothermic nature of the reaction. nih.gov The pH of the aqueous phase is generally maintained in the alkaline range to ensure the amino group of beta-alanine is deprotonated and thus nucleophilic.

The stoichiometry of the reactants is another important factor. An excess of the acylating agent is sometimes used to ensure complete conversion of the beta-alanine. However, this can lead to the formation of byproducts and complicate the purification process. Therefore, a careful balance of the reactant ratios is necessary.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0-5°C | Minimizes hydrolysis of acryloyl chloride and controls exothermicity. nih.gov |

| pH | Alkaline (8-10) | Ensures the amino group is deprotonated and nucleophilic. |

| Solvent | Biphasic (e.g., Water/Dichloromethane) | Controls reaction rate and minimizes side reactions. wikipedia.org |

| Base | Sodium Hydroxide | Neutralizes HCl byproduct and maintains pH. byjus.comquora.com |

Yield and Purity Enhancement Strategies

Several strategies can be employed to enhance the yield and purity of this compound. One common approach is the slow, dropwise addition of the acryloyl chloride to the reaction mixture. This helps to maintain a low concentration of the acylating agent at any given time, which can reduce the likelihood of side reactions.

Purification of the final product is often achieved through recrystallization. After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, which causes the this compound to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and chromatography. Impurities that may be present include unreacted beta-alanine, acrylic acid (from the hydrolysis of acryloyl chloride), and poly(acrylic acid).

Alternative Synthetic Routes and Precursor Derivatization

While direct acrylation of beta-alanine is a common method, alternative synthetic routes have also been explored. These methods often involve the use of different starting materials or synthetic strategies.

Approaches Utilizing Acrylonitrile (B1666552) Precursors

Acrylonitrile is a key precursor in the industrial synthesis of beta-alanine. nih.govfrontiersin.orgnjchm.com Therefore, it is conceivable to develop a synthetic route to this compound that starts from acrylonitrile. One potential pathway involves the initial synthesis of beta-aminopropionitrile from acrylonitrile and ammonia (B1221849). njchm.com The beta-aminopropionitrile can then be hydrolyzed to beta-alanine, which can subsequently be acryloylated as described above.

Alternatively, a more direct route could involve the acryloylation of beta-aminopropionitrile to form N-acryloyl-beta-aminopropionitrile. This intermediate could then be hydrolyzed to yield this compound. A similar approach has been described in a patent for the synthesis of N-acryloyl-alpha-amino acids, which involves the acryloylation of an aminonitrile followed by hydrolysis. google.com This "one-pot" procedure could potentially be adapted for the synthesis of this compound. google.com

The synthesis of beta-alanine from acrylonitrile can be achieved through two main methods: direct amination and ammoniation followed by hydrolysis. frontiersin.orgnjchm.com

Direct Amination: Acrylonitrile reacts with ammonia at high temperature and pressure to directly produce beta-alanine. frontiersin.org

Ammoniation and Hydrolysis: Acrylonitrile first reacts with ammonia to form beta-aminopropionitrile, which is then hydrolyzed under acidic or basic conditions to yield beta-alanine. frontiersin.orgnjchm.com

| Precursor | Intermediate | Final Product |

| Acrylonitrile | Beta-aminopropionitrile | Beta-alanine |

| Beta-aminopropionitrile | N-acryloyl-beta-aminopropionitrile | This compound |

Enzymatic Synthesis Pathways for N-Acryloyl Amino Acids

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that have been shown to be effective catalysts for amidation reactions. nih.gov The use of lipases for the synthesis of N-acyl amino acids has been explored, and this approach could potentially be applied to the synthesis of this compound.

The enzymatic synthesis would likely involve the reaction of beta-alanine with an activated form of acrylic acid, such as an acrylic acid ester. The lipase (B570770) would catalyze the formation of the amide bond between the amino group of beta-alanine and the carbonyl group of the acrylic acid derivative. One of the key advantages of enzymatic synthesis is the high selectivity of the enzymes, which can lead to a reduction in byproducts and a simplification of the purification process. nih.gov

Another class of enzymes that has been used for the synthesis of N-acryloyl-terminated peptides is proteases, such as papain. nih.gov These enzymes can catalyze the formation of peptide bonds in a kinetically controlled process. This approach has been used to synthesize N-acryloyl functionalized oligopeptides in a one-pot aqueous reaction. nih.gov While this has been demonstrated for the synthesis of oligopeptides, the principle could be adapted for the direct acryloylation of a single amino acid like beta-alanine.

The enzymatic approach offers several potential benefits, including mild reaction conditions (ambient temperature and neutral pH), high specificity, and reduced environmental impact. However, challenges such as enzyme stability, cost, and the need for specialized equipment may need to be addressed for large-scale industrial applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related N-acyl amino acids aims to create more sustainable and environmentally benign processes. Traditional synthetic routes often rely on harsh chemicals and generate significant waste, prompting researchers to explore greener alternatives that emphasize atom economy, the use of renewable resources, and milder reaction conditions.

A primary focus of green synthesis in this area is the move away from conventional chemical methods, such as the Schotten-Baumann reaction, which typically involves the use of toxic and corrosive reagents like acryloyl chloride in the presence of an organic solvent and a base to quench the resulting acid. google.com This process has a lower atom economy, as the quenching agent (e.g., triethylamine) is consumed and converted into a salt byproduct. google.comprimescholars.com

In contrast, biocatalysis has emerged as a powerful green alternative for forming the amide bond in N-acryloyl amino acids. nih.gov Enzyme-catalyzed biotransformations are highly desirable as they can be performed in aqueous solutions under mild conditions, avoiding the need for toxic chlorinating agents and organic solvents. nih.govrsc.org This approach aligns with several core principles of green chemistry, including the use of safer solvents and reaction conditions, and enhancing energy efficiency.

Proteases, such as papain, have been successfully employed in the chemoenzymatic synthesis of N-acryloyl-functionalized oligopeptides. acs.orgnih.gov This method, known as protease-catalyzed peptide synthesis (PCPS), facilitates the formation of peptide bonds in a one-pot, aqueous reaction. acs.orgnih.gov The process is considered atom-economical, as it proceeds through kinetically controlled tandem aminolysis reactions, minimizing waste. rsc.org

The advantages of enzymatic synthesis over traditional chemical routes can be summarized by comparing key reaction parameters. Biocatalytic methods offer improved environmental performance by eliminating hazardous reagents and byproducts.

| Parameter | Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Green Biocatalytic Synthesis (e.g., PCPS) |

| Acylating Agent | Acryloyl chloride | Amino acid esters (as acyl donors) |

| Catalyst/Promoter | Stoichiometric base (e.g., triethylamine) | Enzyme (e.g., Papain, Lipase) nih.govrsc.org |

| Solvent | Organic solvents (e.g., Chloroform, THF) rsc.orgrdd.edu.iq | Aqueous buffer solutions rsc.orgacs.org |

| Temperature | Often requires low temperatures (e.g., 0 °C) google.com | Mild conditions (e.g., 25-40 °C) rsc.org |

| Key Byproducts | Hydrochloride salts (e.g., triethylamine (B128534) hydrochloride) | Water |

| Atom Economy | Lower, due to the use of a quenching agent primescholars.com | Higher, described as an "atom-economical" process rsc.org |

Research into ATP-dependent enzymes, such as those in the ANL (acyl-CoA synthetase, NRPS adenylation domain, and luciferase) superfamily, presents another frontier for the green synthesis of N-acyl amides. nih.gov These enzymes activate carboxylic acids via an acyl-adenylate intermediate, offering a highly specific and efficient biological alternative to chemical activation methods. nih.govnih.gov

Polymerization Pathways and Mechanisms of N Acryloyl Beta Alanine

Homopolymerization Studies

Homopolymerization of N-acryloyl-beta-alanine and related N-acryloyl amino acids involves the chain-growth addition of identical monomer units. The methods employed for this process range from conventional free-radical polymerization to more advanced controlled/living radical polymerization techniques, which offer precise control over the polymer structure.

Free Radical Polymerization (FRP) of this compound

Conventional free radical polymerization (FRP) is a common method for synthesizing polymers from vinyl monomers like N-acryloyl amino acids. This process typically involves an initiator that generates free radicals, which then propagate by adding to the double bond of the monomer. While a large number of polymers have been created from N-terminus modified amino acid-based vinylic monomers using FRP, this method often results in polymers with broad molecular weight distributions and limited architectural control. researchgate.net For instance, the free-radical polymerization of N-acryloyl glycinamide (B1583983) and its chiral analog, N-acryloyl l-alaninamide (B112954), has been conducted using isopropanol (B130326) as a transfer agent to manage molecular weights. mdpi.com

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP/LRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The key feature of CRP/LRP is the establishment of a dynamic equilibrium between a small number of active propagating chains and a majority of dormant species. sigmaaldrich.com

RAFT polymerization is a versatile CRP/LRP technique that can be applied to a wide range of monomers, including functional acrylamides, in various solvents like water. researchgate.netresearchgate.net The process utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization via a reversible chain transfer mechanism. semanticscholar.org

Chiral homo- and block copolymers based on the enantiomeric monomers N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL) have been successfully prepared directly in water using RAFT. publish.csiro.aupublish.csiro.au These polymerizations demonstrated a controlled fashion, yielding polymers with targeted molecular weights and narrow molecular weight distributions. publish.csiro.au For the polymerization of N-acryloyl-l-phenylalanine, a dithiocarbamate-type RAFT agent proved effective in methanol (B129727) for producing polymers with narrow polydispersity. researchgate.net The controlled nature of the polymerization was confirmed by the linear relationship between molecular weight and conversion. acs.org

Below is a table summarizing the experimental conditions for the RAFT polymerization of N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL).

Table 1: RAFT Polymerization of N-acryloyl Amino Acids

| Monomer | CTA | Initiator | Solvent | [M]₀/[CTA]₀ | [CTA]₀/[I]₀ | Temperature (°C) |

|---|---|---|---|---|---|---|

| N-acryloyl-L-alanine (ALAL) | 4-cyanopentanoic acid dithiobenzoate | V-501 | Water | 140:1 - 225:1 | 5:1 | 70 |

Data sourced from references publish.csiro.aupublish.csiro.au.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined polymers. sigmaaldrich.com It involves the reversible activation and deactivation of propagating radicals by a transition metal complex, typically copper-based. inter-chem.pl

The homopolymerization of N-acryloyl-L-alanine (AAla) has been successfully carried out via ATRP at room temperature. nih.govresearchgate.netresearchgate.netscispace.com These studies utilized different initiators and solvent systems to produce optically active, biocompatible polymers in good yields with narrow molecular weight distributions. nih.govscispace.com The number average molecular weight of the resulting poly(N-acryloyl-L-alanine) increased linearly with monomer conversion, and polydispersity values were low, indicating a well-controlled polymerization process. nih.govscispace.com

The following table details the conditions used for the ATRP of N-acryloyl-L-alanine (AAla).

Table 2: ATRP of N-acryloyl-L-alanine (AAla)

| Initiator | Ligand | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Cu(I)Br | Water, Methanol/Water, Methanol | Room Temp. |

Data sourced from references nih.govresearchgate.netresearchgate.netscispace.com.

PET-RAFT polymerization is a more recent advancement that uses visible light to mediate the RAFT process, often with the aid of a photocatalyst. ornl.govornl.gov This technique offers several advantages, including the ability to conduct polymerizations under mild, ambient conditions and the use of "green" solvents. ornl.govornl.govrsc.org PET-RAFT maintains the ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org

This method has been successfully used to polymerize a variety of N-acryloyl amino acid monomers. rsc.org The versatility of the process has been demonstrated by investigating different solvents, RAFT agents, and photocatalysts. rsc.org For instance, photocatalysts like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) and zinc tetraphenylporphyrin (B126558) (ZnTPP) have been used to generate catalytic pathways proceeding through energy transfer or electron transfer, respectively. nih.gov This approach allows for the direct polymerization of amino acid monomers with unprotected carboxylic acid groups in solvents like methanol, providing a straightforward route to well-defined homopolymers and block copolymers. rsc.org

Table 3: Components in PET-RAFT Polymerization of N-acryloyl Amino Acids

| Component | Examples | Purpose |

|---|---|---|

| Monomer | N-acryloyl amino acids | Building block of the polymer |

| RAFT Agent | Trithiocarbonates, Dithiobenzoates | Controls polymerization, determines end-group |

| Photocatalyst | Ir(ppy)₃, ZnTPP | Absorbs light and initiates the polymerization |

| Solvent | Methanol, Dimethylformamide (DMF) | Dissolves reactants |

Kinetic Investigations of Homopolymerization

Kinetic studies are crucial for understanding the mechanism and controlling the outcome of polymerization reactions. In the context of the homopolymerization of N-acryloyl amino acids, kinetic investigations have been integral to confirming the "living" or controlled nature of the various polymerization techniques.

For the ATRP of N-acryloyl-L-alanine, kinetic plots show a linear increase in the natural logarithm of the initial monomer concentration over the current monomer concentration (ln([M]₀/[M]t)) versus time. This linearity indicates that the concentration of active propagating radicals remains constant throughout the polymerization, a key feature of a controlled process. researchgate.net Similarly, the molecular weight of the polymer has been observed to increase linearly with monomer conversion, further supporting the living character of the ATRP system. nih.govscispace.com

In RAFT polymerization of monomers like N-acryloyl-l-phenylalanine methyl ester, a linear relationship between molecular weight and conversion has also been established, confirming the controlled nature of the polymerization. acs.org Kinetic analysis of RAFT polymerizations can be complex, with factors such as the choice of CTA, initiator concentration, and temperature influencing the rate of polymerization and the degree of control. researchgate.netsemanticscholar.org

For photoinduced RAFT (PET-RAFT) polymerizations, kinetics can be tuned by modulating the light intensity and wavelength. mdpi.com Kinetic investigations of photoiniferter-RAFT polymerizations of model monomers like methyl acrylate (B77674) have shown that the structure of the RAFT agent and the stability of the propagating radical significantly affect the polymerization rate. rsc.org

Influence of Initiator Systems and Monomer Concentration

The selection of the initiator system and the concentration of the monomer are critical parameters that significantly dictate the outcome of the polymerization of this compound and its analogs. These factors control the polymerization rate, the molecular weight of the resulting polymer, and the molecular weight distribution (polydispersity).

In conventional free radical polymerization, thermal initiators are commonly employed. For the copolymerization of N-acryloyl l-alaninamide with N-acryloyl glycinamide in water, a water-soluble initiator like potassium persulfate is effective. mdpi.com In such systems, a chain transfer agent, such as isopropanol, can be used to regulate the molecular weight of the resulting copolymers. mdpi.com The concentration of the monomer also plays a crucial role; for instance, a total monomer concentration of 0.5 mol/dm³ has been successfully used in aqueous copolymerization. mdpi.com

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer more precise control over the polymer architecture. For the homopolymerization of N-acryloyl-L-alanine (a close analog of this compound), ATRP has been successfully carried out using various initiator and catalyst systems at room temperature. nih.gov The choice of initiator can be adapted to the solvent system. For example, 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) and sodium-4-(bromomethyl)benzoate (SBB) have been used as effective initiators. nih.govresearchgate.net The concentration of the monomer in these controlled polymerizations can be relatively high, with values such as 3.495 M being reported for reactions in a methanol/water mixture. nih.gov The use of these controlled techniques typically yields polymers with narrow molecular weight distributions and predictable molecular weights based on the monomer-to-initiator ratio. nih.gov

The table below summarizes initiator systems used in the polymerization of this compound and its close analogs.

| Polymerization Type | Monomer(s) | Initiator System | Monomer Conc. | Medium | Ref. |

| Free Radical | N-acryloyl glycinamide / N-acryloyl l-alaninamide | Potassium Persulfate / Isopropanol (CTA) | 0.5 mol/dm³ | Water | mdpi.com |

| ATRP | N-acryloyl-L-alanine | 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) / CuBr / bpy | - | Water, Methanol | nih.gov |

| ATRP | N-acryloyl-L-alanine | sodium-4-(bromomethyl)benzoate (SBB) / CuBr / bpy | 3.495 M | Methanol/Water | nih.gov |

| PET-RAFT | Various N-acryloyl amino acids | Photocatalyst (e.g., Ir(ppy)₃) | - | Methanol | rsc.org |

Copolymerization Strategies

Copolymerization extends the range of properties achievable from this compound by incorporating other monomers into the polymer chain. This allows for the tuning of characteristics such as hydrophilicity, charge, and stimuli-responsiveness.

Statistical Copolymerization with Vinyl Monomers

In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a random distribution of monomer units along the polymer chain, governed by their respective reactivity ratios.

A notable example involves the free radical copolymerization of N-acryloyl l-alaninamide (NAlALA) with N-acryloyl glycinamide (NAGA) in aqueous media. mdpi.com This process, initiated by potassium persulfate, yields copolymers where the final composition in alaninamide-derived units is very close to the monomer composition in the feed. mdpi.com This suggests that the reactivities of the two N-acryloyl monomers are comparable, leading to a relatively random incorporation. Such copolymers are of interest for creating thermo-responsive hydrogels, where the inclusion of the more hydrophobic alaninamide units can modify the gelation temperature and consistency. mdpi.com

While specific studies on the statistical copolymerization of this compound with common vinyl monomers like styrenes or acrylates are not detailed in the provided sources, the principles of radical polymerization suggest its feasibility. The properties of the resulting copolymers would be an average of the properties of the corresponding homopolymers, weighted by their composition.

Block Copolymer Synthesis via Living Polymerization Techniques

Living polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined block copolymers containing N-acryloyl amino acid segments. rsc.org These methods allow for the sequential polymerization of different monomers, leading to distinct blocks within a single polymer chain.

A prime example is the synthesis of chiral block copolymers using the enantiomeric monomers N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL). publish.csiro.auresearchgate.net These polymerizations can be conducted directly in water using a suitable chain transfer agent (CTA). First, a homopolymer of one enantiomer is synthesized, such as P(ALAL). This polymer, which remains "living" with an active CTA end-group, is then used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of the second monomer, ADAL. This chain extension process results in the formation of a well-defined diblock copolymer, P(ALAL)-b-P(ADAL), with a targeted molecular weight and a narrow molecular weight distribution. publish.csiro.auresearchgate.net

Furthermore, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been employed to create a variety of well-defined homo- and di-block amino acid-based polymers in methanol under mild conditions. rsc.org This highlights the versatility of living polymerization methods in creating complex architectures from N-acryloyl amino acid monomers.

Graft Copolymerization Approaches

Graft copolymers are branched structures consisting of a main polymer backbone with one or more side chains (grafts) that have a different composition. These can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods.

An example of a "grafting-to" approach is seen in the modification of chitosan (B1678972) microspheres. In this method, poly(N-methacryloyl-L-alanine acid) chains, a related amino acid-based polymer, are grafted onto the surface of tartaric acid-crosslinked chitosan microspheres. nih.gov The grafting is achieved through a free-radical polymerization initiated by an ammonium (B1175870) persulfate (APS) and sodium bisulfite (SBS) redox pair, where the pre-formed chitosan acts as the backbone. nih.gov

The concept of "grafting-through" involves copolymerizing a macromonomer (a polymer chain with a polymerizable end-group) with other monomers. The acryloyl group of this compound itself can be polymerized using reversible deactivation radical polymerization strategies to create branched or graft-like structures. nih.gov For instance, N-acryloyl functionalized oligopeptides can act as macromonomers that are polymerized through their vinyl group to form polymers with peptide side chains. nih.gov

Reactivity Ratios and Comonomer Incorporation Studies

Reactivity ratios (r₁ and r₂) are key parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂). These values determine the distribution of monomer units in the final copolymer.

While specific reactivity ratios for the copolymerization of this compound were not found in the provided search results, data from related systems offer valuable insights. For example, studies on the copolymerization of N-carboxy-anhydrides (NCAs) of various amino acids show that the side chain of the amino acid significantly influences reactivity. core.ac.uk As shown in the table below, in the copolymerization of γ-benzyl-L-glutamate (r₁) with other amino acid NCAs (r₂), the r₁ value is consistently greater than 1, while r₂ is less than 1. This indicates that the poly(γ-benzyl-L-glutamate) propagating chain prefers to add another γ-benzyl-L-glutamate monomer rather than the comonomer, which can lead to the formation of block-like or gradient copolymer structures rather than purely random ones. core.ac.uk The differences in reactivity are attributed to factors like the stereochemistry and polarity of the monomer side chains. core.ac.uk

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type | Ref. |

| γ-Benzyl-L-glutamate (NCA) | L-Leucine (NCA) | 2.65 | 0.38 | Block-like | core.ac.uk |

| γ-Benzyl-L-glutamate (NCA) | L-Alanine (NCA) | 2.36 | 0.50 | Block-like | core.ac.uk |

| γ-Benzyl-L-glutamate (NCA) | L-Phenylalanine (NCA) | 1.64 | 0.59 | Block-like | core.ac.uk |

Polymerization in Diverse Media

The choice of solvent or reaction medium is a critical factor in the polymerization of this compound, as it can influence monomer and polymer solubility, catalyst activity, and the final polymer properties. Due to the hydrophilic nature of the beta-alanine (B559535) moiety, this monomer and its resulting polymer can be processed in a variety of polar solvents.

Aqueous media are particularly relevant for biological applications. The RAFT polymerization of N-acryloyl-l-alanine and N-acryloyl-d-alanine has been successfully performed directly in water to create well-controlled homopolymers and block copolymers. publish.csiro.auresearchgate.net Similarly, the free radical copolymerization of N-acryloyl l-alaninamide and N-acryloyl glycinamide is effectively conducted in deionized water. mdpi.com

Organic solvents and their mixtures with water are also widely used. ATRP of N-acryloyl-L-alanine has been demonstrated in pure water, pure methanol, and in a 50/50 methanol/water mixture, showcasing the versatility of the system. nih.gov The use of methanol as a solvent has also been reported for the PET-RAFT polymerization of various N-acryloyl amino acids. rsc.org For related monomers like N-acryloyl-l-phenylalanine methyl ester, RAFT polymerization has been carried out in solvents such as dioxane and methanol-toluene mixtures. acs.org

In some cases, precipitation polymerization is employed, where the polymerization is initiated in a solvent in which the monomer is soluble but the resulting polymer is not. For example, poly(acryloyl beta-alanine) has been synthesized via precipitation polymerization in tetrahydrofuran (B95107) (THF), a less polar organic solvent. rsc.org

Aqueous Phase Polymerization

Due to the inherent water solubility of the this compound monomer, aqueous phase polymerization is a common and environmentally favorable method for synthesizing its corresponding polymer. This approach is particularly well-suited for controlled radical polymerization techniques, which allow for the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Prominent among these techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): Well-defined poly(this compound) can be synthesized directly via ATRP in aqueous media, sometimes under conditions approaching physiological states. acs.orgresearchgate.net This method typically involves a transition metal complex (e.g., a copper halide) as a catalyst, which reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. The use of water-soluble initiators is crucial for homogenous polymerization in this phase. acs.orgresearchgate.net Studies on the closely related N-acryloyl-L-alanine (AAla) have demonstrated that ATRP can be successfully carried out at room temperature in pure water or methanol/water mixtures using initiators like 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) or sodium-4-(bromomethyl)benzoate (SBB). nih.govresearchgate.netresearchgate.net These reactions yield biocompatible, optically active polymers with good yield and low polydispersity. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Aqueous RAFT polymerization is another powerful tool for producing well-defined polymers from this compound and its enantiomeric analogs. researchgate.net This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, offering excellent control over the final polymer structure. Chiral homo- and block copolymers based on N-acryloyl-L-alanine and N-acryloyl-D-alanine have been prepared directly in water using RAFT. researchgate.net The process is effective in producing polymers with targeted molecular weights and narrow molecular weight distributions (Đ < 1.20). researchgate.netwangxing-lab.comrsc.org Furthermore, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been used to polymerize various N-acryloyl amino acid monomers under mild conditions, highlighting the versatility of RAFT. wangxing-lab.comrsc.org

Conventional free radical polymerization can also be performed in water. For instance, copolymers containing N-acryloyl alaninamide have been synthesized in water at 60 °C using potassium persulfate as the initiator. researchgate.net

| Polymerization Type | Monomer(s) | Initiator / Chain Transfer Agent (CTA) | Solvent | Key Findings | Reference(s) |

| ATRP | N-acryloyl-L-alanine (AAla) | Sodium-4-(bromomethyl)benzoate (SBB) / CuBr | 50/50 Methanol/Water | Controlled polymerization at room temp; narrow molecular weight distribution. | nih.govresearchgate.net |

| ATRP | N-acryloyl-L-alanine (AAla) | 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) / CuBr | Pure Water | Resulted in optically active homopolymer in good yield with low polydispersity. | nih.gov |

| RAFT | N-acryloyl-L-alanine (ALAL), N-acryloyl-D-alanine (ADAL) | Specific CTA used with V-501 initiator | Water | Controlled polymerization producing homo- and block copolymers with narrow molecular weight distributions. | researchgate.net |

| PET-RAFT | Various N-acryloyl amino acids | Various RAFT agents and photocatalysts | Methanol, Water | Robust and versatile process yielding polymers with Mw/Mn < 1.20 under mild conditions. | wangxing-lab.comrsc.org |

| Free Radical | N-acryloyl glycinamide, N-acryloyl l-alaninamide | Potassium persulfate (KPS) | Water | Copolymers synthesized at 60°C; molecular weight controlled with isopropanol as a transfer agent. | researchgate.net |

Emulsion and Dispersion Polymerization Techniques

While common for many industrial polymers, traditional emulsion polymerization of this compound is not extensively documented in scientific literature. Emulsion polymerization typically involves dispersing a water-insoluble monomer in an aqueous phase with the aid of a surfactant, forming micelles where polymerization occurs. Given that this compound is water-soluble, this specific pathway is less conventional.

However, a related heterogeneous technique, precipitation polymerization , has been successfully used. This method is a form of dispersion polymerization where the monomer is soluble in the polymerization medium, but the resulting polymer is not. This insolubility causes the polymer to precipitate as it forms.

Research has shown that poly(acryloyl beta-alanine) can be synthesized via precipitation polymerization in tetrahydrofuran (THF). researchgate.net In this process, the monomer and a suitable initiator are dissolved in THF. As the polymerization proceeds, the growing poly(acryloyl beta-alanine) chains become insoluble in the organic solvent and precipitate out of the solution, forming solid polymer particles. researchgate.net This method provides a straightforward route to obtaining the polymer in a solid, easily collected form.

| Polymerization Type | Monomer | Initiator | Solvent | Mechanism/Outcome | Reference(s) |

| Precipitation | This compound | Not specified, typical radical initiator (e.g., AIBN) | Tetrahydrofuran (THF) | Polymer is insoluble in THF and precipitates upon formation. | researchgate.net |

Bulk and Solution Polymerization Considerations

Polymerization of this compound can also be conducted in solution using organic solvents or in bulk, without any solvent.

Solution Polymerization: Solution polymerization offers a homogeneous reaction environment when a suitable solvent is chosen that dissolves the monomer, initiator, and the resulting polymer. For N-acryloyl amino acids, various organic solvents have been used effectively.

Methanol: The polymerization of N-acryloyl amino acid monomers with unprotected carboxylic acid groups has been successfully carried out in methanol using PET-RAFT, yielding well-defined polymers. wangxing-lab.comrsc.org ATRP of N-acryloyl-L-alanine has also been performed in pure methanol, demonstrating good control over the reaction. nih.gov

Dioxane: The RAFT polymerization of N-acryloyl-l-phenylalanine methyl ester, a related monomer, was shown to be well-controlled in dioxane at 60 °C. acs.org

Tetrahydrofuran (THF): As noted previously, THF can be used as a solvent, but for poly(acryloyl beta-alanine), it leads to precipitation polymerization rather than a homogeneous solution process. researchgate.net

A primary consideration in solution polymerization is the selection of a solvent that does not interfere with the polymerization chemistry (e.g., via chain transfer) unless intended. The process generally allows for good heat dissipation but requires a final step for solvent removal.

Bulk Polymerization: Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method is efficient as it maximizes the concentration of the monomer, potentially leading to high reaction rates and high molecular weight polymers. acs.orgresearchgate.net However, there are significant considerations:

Viscosity: As polymerization proceeds, the viscosity of the reaction mixture can increase dramatically, which can hinder heat dissipation and lead to localized overheating.

Autoacceleration: The increase in viscosity can trap growing radical chains, reducing the rate of termination. This phenomenon, known as the Trommsdorff effect or gel effect, causes a rapid and often uncontrolled increase in the polymerization rate and molecular weight.

Solidification: For monomers like this compound, the resulting polymer is a solid. The reaction medium can solidify completely, which can make the product difficult to handle and remove from the reactor. acs.org

For related acrylamide (B121943) derivatives, bulk polymerization has been used to create materials for applications like coatings, avoiding issues related to solvent voids and environmental pollution. acs.orgresearchgate.net

| Polymerization Type | Monomer | Initiator/Method | Solvent | Key Considerations | Reference(s) |

| Solution (ATRP) | N-acryloyl-L-alanine (AAla) | HMB / CuBr | Methanol | Homogeneous reaction, good control over polymer characteristics. | nih.gov |

| Solution (RAFT) | N-acryloyl-l-phenylalanine methyl ester | Dithioester CTA | Dioxane | Controlled polymerization confirmed by linear kinetics and narrow polydispersity. | acs.org |

| Solution (PET-RAFT) | N-acryloyl amino acids | Photocatalyst / RAFT agent | Methanol | Facile approach for preparing well-defined homo- and di-block polymers. | wangxing-lab.comrsc.org |

| Bulk | Acrylamide derivatives | Photoinitiator or Nucleophile | None | Avoids solvents but poses challenges with heat transfer, high viscosity, and potential for autoacceleration. | acs.orgresearchgate.netacs.org |

Advanced Material Characterization of Poly N Acryloyl Beta Alanine and Copolymers

Chromatographic and Thermal Analysis of Polymeric Constructs

These methods provide insights into the macroscopic properties of the polymers, such as their size, size distribution, and behavior in response to temperature changes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czagilent.com This analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.com

Controlled polymerization techniques like RAFT polymerization are often employed to synthesize poly(N-acryloyl amino acid)s with well-defined molecular weights and narrow molecular weight distributions (PDI < 1.20). rsc.org GPC is used to demonstrate the "living" character of the polymerization by showing a linear increase in molecular weight with monomer conversion while maintaining a low PDI. rsc.org The choice of eluent is critical; for example, dimethylacetamide (DMAc) is often used for analyzing polar polymers like poly(N-acryloyl amino acid)s. lcms.cz

Table 3: Example GPC Data for Polymers Synthesized via PET-RAFT Polymerization Data adapted from a study on various poly(N-acryloyl amino acid)s. rsc.org

| Polymer | Mn,GPC ( g/mol ) | Mw/Mn (PDI) |

| Poly(N-Acryloyl-L-Valine methyl ester) | 12,500 | 1.15 |

| Poly(N-Acryloyl-D-Phenylalanine) | 15,200 | 1.18 |

| Poly(N-Acryloyl-L-Serine) | 11,800 | 1.19 |

| Poly(N-Acryloyl-D-Aspartic acid) | 10,900 | 1.17 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. eag.com For amorphous or semi-crystalline polymers, DSC is primarily used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deresearchgate.net

The Tg is a critical property that influences the mechanical properties and processing conditions of the polymer. It appears as a step-like change in the heat flow curve from the DSC experiment. hu-berlin.de For copolymers, the Tg can be influenced by the composition and miscibility of the monomer units. bohrium.com For example, introducing more flexible side chains can lower the Tg. taylorfrancis.com In copolymers of poly(β-alanine-co-3-hydroxybutyrate), the Tg shifts between 0°C and 10°C, indicating the presence of ester blocks in the main chain. taylorfrancis.com DSC can also be used to study other thermal events like crystallization and melting, although these are less common for the typically amorphous polymers derived from N-acryloyl amino acids.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers by measuring the change in mass as a function of temperature. For PABalanine and its related copolymers, TGA provides insights into their decomposition profiles, which is vital for determining their processing and operational temperature limits.

The thermal degradation of polymers typically occurs in distinct stages. For hydrophilic polymers like those derived from N-acryloyl-amino acids, the initial weight loss, usually below 150°C, is attributed to the evaporation of absorbed water. The primary decomposition of the polymer backbone and side chains occurs at higher temperatures.

In a study of poly(N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan (B1678972) microspheres (PNMA-TACS), a material with structural similarities to PABalanine copolymers, TGA revealed a multi-stage decomposition process. nih.gov An initial weight loss of 12.3% below 100°C was due to water evaporation. A subsequent loss of 12.1% between 110°C and 210°C was attributed to the decomposition of smaller monomer molecules. nih.gov The final and most significant weight loss occurred at higher temperatures, corresponding to the degradation of the main polymer chains. nih.gov

For blends of poly-β-alanine (PBA), a constitutional isomer of PABalanine, with poly(3-hydroxypropionate) (PHP), TGA demonstrated that the thermal stability is influenced by the blend composition. dergipark.org.tr Neat PBA exhibits high thermal resistance, melting with decomposition above 350°C. dergipark.org.tr In the blends, the decomposition temperature corresponding to the PBA component increases with its content in the blend, indicating that the polyamide structure imparts significant thermal stability. dergipark.org.tr The activation energy for the thermal decomposition of these blends was found to increase significantly with a higher PBA content, rising from 86.125 kJ/mol to 224.14 kJ/mol. dergipark.org.tr

These findings suggest that poly(N-acryloyl-beta-alanine) is expected to exhibit robust thermal stability, with decomposition temperatures well above 200°C, a characteristic feature of polyamides and related structures.

Table 1: TGA Decomposition Stages for Poly(N-methacryloyl-L-alanine acid) Grafted Chitosan Microspheres (PNMA-TACS)

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed To |

|---|---|---|---|

| 1 | 30 - 100 | 12.3 | Evaporation of water |

| 2 | 110 - 210 | 12.1 | Decomposition of small monomer molecules |

Data sourced from a study on a related poly(N-methacryloyl-L-alanine acid) copolymer system. nih.gov

Morphological and Supramolecular Characterization

The morphology and supramolecular organization of PABalanine polymers and hydrogels at various length scales are crucial determinants of their macroscopic properties. Techniques such as atomic force microscopy (AFM), transmission and scanning electron microscopy (TEM/SEM), dynamic light scattering (DLS), and X-ray diffraction (XRD) provide a holistic understanding of their structure.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Structure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a material's surface topography. For PABalanine hydrogels and films, AFM can reveal details about surface roughness, porosity, and the formation of polymer aggregates, which are critical for applications in biomaterials and coatings. nih.govuakron.edu

AFM studies on hydrogels often show a uniform and flat surface at the microscale. uakron.edu For instance, investigations into poly(ethylene glycol) (PEG) hydrogels revealed a surface roughness of approximately ±494 nm over a 20µm scan area. uakron.edu For hydrogels based on polysaccharides, AFM has been used to visualize surface morphology, showing that surface roughness can be tailored by altering the composition. nih.gov It is expected that PABalanine hydrogels would also present a relatively smooth and uniform surface, with nanoscale features dependent on the crosslinking density and hydration state. Nanoindentation studies using AFM can also probe the mechanical properties at the nanoscale, providing maps of the elastic modulus across the hydrogel surface. uakron.edubiorxiv.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Visualization

Electron microscopy techniques, including TEM and SEM, are indispensable for visualizing the internal and surface morphology of polymer nanostructures and hydrogel networks.

SEM is particularly useful for examining the surface morphology and porous structure of hydrogels. In the characterization of poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres, SEM images showed spherical or nearly spherical particles. nih.gov The surface of the modified microspheres appeared rougher with slight protuberances and a porous structure compared to the unmodified microspheres, which is beneficial for applications requiring a high surface area. nih.gov It is anticipated that SEM analysis of PABalanine hydrogels would reveal a porous, interconnected network structure, with the pore size being a key parameter influenced by the polymer concentration and crosslinking ratio.

TEM provides higher resolution imaging of the internal structure and can visualize individual polymer aggregates or nanoparticles. researchgate.netresearchgate.net For amphiphilic copolymers capable of self-assembly, TEM can confirm the formation of micelles or other nanostructures in solution. For example, TEM has been used to visualize the core-shell structure of nanofibers and the formation of various nanostructures like nanofibers, nanotubes, and hollow microspheres in polyaniline systems. researchgate.net Should PABalanine be incorporated into block copolymers, TEM would be a key tool to visualize the resulting self-assembled nanostructures.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles or polymer coils in solution, such as micelles, aggregates, or individual polymer chains. It provides valuable information on the solution behavior and stability of PABalanine and its copolymers.

For amphiphilic copolymers that self-assemble in aqueous solutions, DLS is used to determine the size and size distribution of the resulting micelles or aggregates. Studies on hydrophobically modified polysulfobetaine methacrylate, for example, used DLS to show that micelles could form at very low concentrations and their size increased with concentration. rsc.org This indicates the formation of intermolecular hydrophobic associations. Similarly, for PABalanine copolymers with hydrophobic blocks, DLS would be instrumental in characterizing the critical micelle concentration and the size and stability of the self-assembled structures.

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. units.it The XRD pattern of a polymer sample consists of sharp peaks superimposed on a broad amorphous halo. The sharp peaks arise from the crystalline domains, while the broad halo is due to the amorphous regions. units.it The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. units.it

Table 2: Summary of Morphological and Supramolecular Characterization Techniques

| Technique | Information Obtained | Expected Findings for Poly(this compound) |

|---|---|---|

| AFM | Surface topography, roughness, aggregate structure, nanoscale mechanical properties. | Smooth and uniform hydrogel surfaces; visualization of polymer aggregates. |

| SEM | Surface morphology, porous network structure of hydrogels. | Interconnected porous network in hydrogels, with pore size dependent on synthesis conditions. |

| TEM | Internal nanostructure, visualization of self-assembled micelles or nanoparticles. | Confirmation of nanostructure formation in amphiphilic copolymers. |

| DLS | Hydrodynamic size of polymer coils or aggregates in solution, aggregation behavior. | Determination of micelle size and stability for copolymers in aqueous solution. |

| XRD | Degree of crystallinity, crystal structure, phase behavior. | Potential for semi-crystalline structure; quantification of crystalline vs. amorphous content. |

Rheological Properties of Poly(this compound) Solutions and Gels

Rheology is the study of the flow and deformation of matter. For PABalanine solutions and gels, rheological measurements are crucial for understanding their viscoelastic properties, which dictate their processability and performance in applications such as injectable hydrogels or coatings. biotechrep.irnlc-bnc.ca

The rheological behavior of polymer solutions is strongly dependent on concentration, temperature, and shear rate. nlc-bnc.caresearchgate.net At low concentrations, polymer solutions may exhibit Newtonian behavior, where viscosity is independent of the shear rate. At higher concentrations, they typically show shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. biotechrep.irnlc-bnc.ca

For hydrogels, oscillatory rheometry is used to determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). A material is considered a gel when G' is greater than G'' and both moduli are largely independent of frequency.

Studies on hydrogels from related systems, such as copolymers of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954), show that their viscoelastic properties are tunable. mdpi.com Increasing the content of the more hydrophobic alaninamide units was found to decrease the gel consistency. mdpi.com The mechanical properties of hydrogels can be significantly influenced by polymer concentration, with both G' and G'' increasing as concentration rises. biotechrep.ir For PABalanine hydrogels, it is expected that their viscoelasticity can be tailored by adjusting the polymer concentration and the degree of crosslinking, allowing for the creation of materials with a wide range of mechanical strengths, from soft gels to more rigid structures. nih.govunipi.itnih.gov

Table 3: Key Rheological Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Shear Viscosity | η | Resistance to flow under shear stress. |

| Storage Modulus | G' | A measure of the elastic response of a material. |

| Loss Modulus | G'' | A measure of the viscous response of a material. |

This comprehensive characterization provides a fundamental understanding of the material properties of poly(this compound) and its copolymers, paving the way for their rational design and application in advanced materials.

Structure Property Relationships in Poly N Acryloyl Beta Alanine Systems

Correlating Monomer Structure with Polymerization Kinetics

The synthesis of poly(N-acryloyl-beta-alanine) and related poly(N-acryloyl amino acid)s is achievable through various polymerization techniques, with the kinetics being heavily influenced by the monomer's inherent structure. The presence of the acryloyl group provides a reactive vinyl moiety for polymerization, while the β-alanine segment imparts specific functionalities, including a carboxylic acid group, that can influence the reaction process.

Free-radical polymerization is a common method for synthesizing these polymers, often initiated by thermal or chemical initiators. mdpi.comresearchgate.net However, for precise control over the polymer's final properties, controlled/living radical polymerization (CRP) techniques are increasingly employed. rsc.org Methods like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization allow for the synthesis of poly(N-acryloyl amino acid)s with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, Mw/Mn < 1.20). rsc.org This level of control is crucial as it directly impacts the material's macroscopic properties. The choice of solvents, RAFT agents, and photocatalysts in these systems demonstrates the versatility and robustness of the process. rsc.org

Furthermore, the kinetics of polymerization can be significantly affected when this compound is copolymerized with other monomers. For instance, in protease-catalyzed peptide synthesis, the choice of co-monomer was found to be the dominant factor in determining the conversion efficiency of N-acryloyl amino acid grafters. nih.gov While N-substituted β-alanine N-carboxyanhydrides can undergo a living nucleophilic ring-opening polymerization, the resulting poly(β-peptoid)s often suffer from poor solubility, which can complicate the synthesis process. nih.gov The ability to directly polymerize monomers with unprotected carboxylic acid groups, such as this compound, in solvents like methanol (B129727) using techniques like PET-RAFT, offers a facile route to well-defined functional homopolymers and block copolymers. rsc.org

Influence of Polymer Architecture on Material Properties

The architecture of poly(this compound) chains—including their length, distribution of lengths, and their arrangement in space through branching or cross-linking—is a primary determinant of the final material's physical and chemical characteristics.

The molecular weight (MW) and polydispersity of poly(this compound) and its copolymers have a profound effect on their solution and hydrogel properties. For thermo-responsive systems, the MW is a key parameter in tuning the phase transition temperature. mdpi.com In copolymers of N-acryloyl glycinamide (B1583983) (NAGA) and N-acryloyl l-alaninamide (B112954) (NAlALA), a close structural analog, a higher molecular weight was shown to increase the gel→sol transition temperature. mdpi.comresearchgate.net This is because longer polymer chains have more interaction points, requiring more energy to disrupt the polymer-polymer associations that stabilize the gel state.

The control of molecular weight can be achieved during synthesis by using a chain transfer agent, such as isopropanol (B130326) in free-radical polymerization. mdpi.com As shown in the table below, varying the concentration of the transfer agent allows for the modulation of polymer MW, which in turn affects gelation behavior. At a given polymer concentration, higher MW copolymers are more likely to form gels. mdpi.com For example, at a 1% w/v concentration, only the copolymer with the highest molecular weight formed a gel at room temperature. mdpi.com

Table 1: Influence of Molecular Weight on the Gelation of NAGA-NAlALA Copolymers

| Copolymer ID | Transfer Agent Conc. | Resulting Molecular Weight | Gelation at 1% w/v | Gelation at 5% w/v | Gel→Sol Transition Temp. (°C) at 5% w/v |

| COP500.1 | Low | High | Gel | Gel | ~42 |

| COP500.25 | Medium | Medium | Solution | Gel | ~38 |

| COP501 | High | Low | Solution | Gel | ~35 |

Data compiled from research on NAGA-NAlALA copolymers, which serve as a model for understanding alanine-containing acryloyl polymers. mdpi.com

Living polymerization techniques provide even more precise control, yielding polymers with low polydispersity. rsc.orgnumberanalytics.com This uniformity ensures more predictable and sharper phase transitions, which is critical for applications requiring a well-defined response to stimuli.

Branching and cross-linking transform soluble polymer chains into three-dimensional networks, or hydrogels, which can absorb and retain large amounts of water. The density of these cross-links is a critical parameter that governs the hydrogel's properties, including its swelling capacity, mechanical strength, and porous structure. nih.govresearchgate.net

In poly(this compound) hydrogels, cross-linking is typically achieved by including a bifunctional monomer, such as N,N′-methylenebis(acrylamide) (MBA), during polymerization. nih.govacs.org The concentration of this cross-linker directly dictates the cross-linking density. A higher cross-linking density results in a tighter network structure. This leads to:

Reduced Swelling Capacity: A more densely cross-linked network has smaller mesh sizes, which physically restricts the influx of water molecules, thus lowering the equilibrium swelling ratio. researchgate.net

Increased Mechanical Strength: The greater number of covalent links between polymer chains enhances the hydrogel's elastic modulus (stiffness) and resistance to deformation. A hydrogel with high mechanical stability (G' ~2.3–2.7 kPa) is considered suitable for applications like neuronal differentiation. rsc.org

Altered Pore Structure: The cross-linking density influences the average pore size of the hydrogel network, which in turn affects the diffusion of molecules through the gel. nih.gov

Highly branched, non-cross-linked polymers can also exhibit unique properties. A hydrogel synthesized from N-acryloylglycine, acrylamide (B121943), and N-acryloylglutamate was described as highly branched, contributing to an exceptionally high swelling behavior of 6188%. rsc.org This indicates that in addition to covalent cross-links, physical entanglements in branched architectures can significantly influence material properties.

Stimuli-Responsive Behavior of Poly(this compound) and Copolymers

A key feature of polymers containing this compound is their ability to respond to external stimuli, particularly changes in pH and temperature. This "smart" behavior is imparted by the functional groups within the beta-alanine (B559535) moiety and can be tuned through copolymerization. rsc.org

The pH-responsive nature of poly(this compound) stems from the presence of the carboxylic acid (-COOH) group on the β-alanine side chain. acs.orgresearchgate.net This group can exist in a protonated (neutral) state or a deprotonated (anionic, -COO⁻) state, depending on the pH of the surrounding medium. This reversible ionization is the mechanism behind the material's pH sensitivity. mdpi.com

Mechanism: In acidic conditions (low pH), the carboxylic acid groups are predominantly protonated (-COOH). This allows for the formation of hydrogen bonds between polymer chains, and the polymer is relatively hydrophobic and collapsed. As the pH increases to approach and surpass the acid dissociation constant (pKa) of the carboxylic acid, the groups deprotonate to form carboxylate anions (-COO⁻). mdpi.com This leads to:

Electrostatic Repulsion: The negatively charged carboxylate groups along the polymer chains repel each other, forcing the network to expand. mdpi.com

Increased Osmotic Pressure: The concentration of counter-ions (like Na⁺) inside the hydrogel increases to maintain charge neutrality, creating an osmotic pressure imbalance that drives more water into the network. mdpi.com

This combined effect results in a significant increase in the hydrogel's volume, a phenomenon known as swelling. The process is reversible; lowering the pH will cause the hydrogel to deswell and return to its collapsed state. The swelling dynamics, or the rate of swelling, are typically slower under pH stimulation (~40 hours) compared to deswelling induced by other stimuli like salt (~20 hours). mdpi.com

Research on similar hydrogels has demonstrated this pronounced pH-dependent swelling. For example, hydrogels made from N-Acryloyl-L-phenylalanine grafted onto chondroitin (B13769445) sulfate (B86663) showed a variable swelling nature that was responsive to pH. researchgate.net

Table 2: Representative pH-Dependent Swelling of Amino Acid-Based Hydrogels

| pH of Buffer Solution | Swelling Behavior | Dominant Group State | Primary Interaction |

| 1.2 - 4.0 | Low Swelling (Collapsed) | -COOH (Protonated) | Hydrogen Bonding |

| 4.6 - 8.2 | High Swelling (Expanded) | -COO⁻ (Deprotonated) | Electrostatic Repulsion |

| 9.6 - 10.4 | High Swelling (Expanded) | -COO⁻ (Deprotonated) | Electrostatic Repulsion |

This table illustrates the general principle of pH-responsive swelling in hydrogels containing carboxylic acid groups, based on data from related systems. researchgate.netmdpi.com

Thermo-Responsivity (LCST/UCST Behavior) and Phase Transitions

Thermo-responsive polymers undergo a phase transition at a specific temperature in solution, known as a critical solution temperature. This can be a Lower Critical Solution Temperature (LCST), where the polymer is soluble at low temperatures and becomes insoluble upon heating, or an Upper Critical Solution Temperature (UCST), where the polymer is insoluble at low temperatures and becomes soluble upon heating. researchgate.netnumberanalytics.com

LCST Behavior: This is an entropy-driven process. Below the LCST, polymer chains are hydrated and soluble. Above the LCST, the polymer chains dehydrate as this releases bound water molecules, leading to a favorable increase in the entropy of the system. This dehydration causes the polymer to collapse and phase-separate. researchgate.netrsc.org Polymers based on (meth)acrylamide derivatives containing alanine (B10760859) ester groups can exhibit LCST behavior. rsc.org

UCST Behavior: This is an enthalpy-driven process, often governed by specific, oriented interactions like hydrogen bonding. beilstein-journals.org Below the UCST, strong polymer-polymer interactions (e.g., H-bonds) dominate, leading to an aggregated or gelled state. As the temperature increases, these interactions are disrupted, allowing polymer-solvent interactions to take over and the polymer to dissolve. mdpi.combeilstein-journals.org

Poly(this compound) itself is not strongly thermo-responsive, but its copolymers often are. Copolymers of N-acryloyl glycinamide (NAGA) and N-acryloyl l-alaninamide (NAlALA) are well-studied examples of UCST-type systems. mdpi.comresearchgate.net They form hydrogels at lower temperatures that transition to a solution (sol) upon heating. The introduction of the more hydrophobic alanine-based monomer influences the hydrogen bonding network responsible for gelation. mdpi.comresearchgate.net

Several factors can be used to tune the UCST:

Copolymer Composition: Increasing the content of the more hydrophobic N-acryloyl-alaninamide units in NAGA-co-NAlALA copolymers leads to a higher gel→sol transition temperature. mdpi.comresearchgate.net

Polymer Concentration: Higher polymer concentrations generally result in higher transition temperatures, as more intermolecular interactions need to be overcome. mdpi.com

Molecular Weight: As previously discussed, higher molecular weight polymers exhibit higher transition temperatures. mdpi.com

Table 3: Factors Influencing the UCST-type Gel→Sol Transition in NAGA-NAlALA Copolymers

| Factor | Change | Effect on Transition Temperature (Tgel→sol) | Rationale | Source |

| Copolymer Composition | ↑ Alanine Content | Increase | Enhanced hydrophobicity and potentially altered H-bonding network requires more energy to disrupt. | mdpi.comresearchgate.net |

| Polymer Concentration | ↑ Concentration | Increase | More intermolecular crosslinks (H-bonds) to break, stabilizing the gel phase to higher temperatures. | mdpi.com |

| Molecular Weight | ↑ Molecular Weight | Increase | Longer chains provide more sites for intermolecular hydrogen bonding, strengthening the gel network. | mdpi.com |

This tunable thermo-responsive behavior makes these polymers highly attractive for creating "smart" materials that can undergo sharp transitions in response to specific temperature cues.

Multi-Stimuli Responsive Characteristics

Poly(this compound) and its related copolymers exhibit responsiveness to a variety of external stimuli, including temperature, pH, and the presence of salts. This behavior is primarily attributed to the presence of the carboxylic acid and amide functionalities within the polymer structure, which can participate in hydrogen bonding and undergo protonation or deprotonation.

Research into copolymers of N-acryloyl l-alaninamide and N-acryloyl glycinamide has shown that the incorporation of the alanine-based monomer introduces hydrophobicity to the polymer system. mdpi.comresearchgate.net This modification influences the thermo-responsiveness of the resulting hydrogels. Specifically, increasing the content of N-acryloyl-alaninamide units has been observed to raise the gel→sol transition temperature. mdpi.comnih.gov These hydrogels can form through physical cross-linking, which is reversible with changes in environmental conditions like temperature. mdpi.com

The pH-responsive nature of polymers derived from N-acryloyl-alanine is linked to the carboxylic acid group. nih.gov In acidic conditions, the carboxyl groups are protonated, while under basic conditions, they become deprotonated and negatively charged. This change in ionization state affects the electrostatic interactions within the polymer chains and with the surrounding aqueous medium, leading to changes in swelling or solubility. For instance, hydrogels composed of poly(N-acryloyl-l-alanine) and β-cyclodextrin have been noted for their pH-sensitive properties. nih.gov Similarly, copolymers containing acrylic acid derivatives demonstrate that the lower critical solution temperature (LCST) can be dependent on the pH of the solution. researchgate.netnih.gov

Furthermore, the responsiveness of these polymer systems can be influenced by the presence of electrolytes. While direct studies on the salt-responsiveness of poly(this compound) are not extensively detailed in the provided context, the behavior of other polyampholyte-based hydrogels suggests that salt concentration can modulate the electrostatic interactions and thus the physical properties of the hydrogel. rsc.orgdigitellinc.com

Table 1: Multi-Stimuli Responsive Behavior of Poly(this compound) Related Systems

| Stimulus | Polymer System | Observed Response | Reference(s) |

|---|---|---|---|

| Temperature | Copolymers of N-acryloyl l-alaninamide and N-acryloyl glycinamide | Increasing alaninamide content raises the gel→sol transition temperature. | mdpi.comnih.gov |

| pH | Poly(N-acryloyl-l-alanine) and β-cyclodextrin hydrogels | Demonstrates pH-sensitive properties due to the carboxylic acid group. | nih.gov |

| pH | Copolymers with acrylic acid derivatives | The lower critical solution temperature (LCST) is dependent on solution pH. | researchgate.netnih.gov |

Chiroptical Properties of Enantiomeric this compound Derived Polymers

Polymers derived from the enantiomeric monomers N-acryloyl-L-alanine (ALAL) and N-acryloyl-D-alanine (ADAL) exhibit distinct chiroptical properties, which have been primarily investigated using circular dichroism (CD) spectroscopy. usm.eduresearchgate.net The chirality of the monomer units is the source of the optical activity in the resulting homopolymers.

Studies have demonstrated that the homopolymers, poly(N-acryloyl-L-alanine) (P(ALAL)) and poly(N-acryloyl-D-alanine) (P(ADAL)), are optically active. usm.eduresearchgate.net A key finding is that these enantiomeric polymers display mirror-image CD spectra, which is a characteristic feature of chiral molecules and their non-superimposable mirror images. usm.eduresearchgate.net The CD spectra of these polymers are influenced by the electronic transitions within the amide chromophores of the polymer backbone. mdpi.com

The optical activity of these polymers is directly related to the composition and structure of the polymer chains. For instance, the ellipticity measured by CD is proportional to the content of the chiral N-acryloyl l-alaninamide units in copolymers. mdpi.com